Cas no 57253-30-2 ((2e)-1-bromo-2-methyl-2-butene)

(2e)-1-bromo-2-methyl-2-butene structure
57253-30-2 structure
Product Name:(2e)-1-bromo-2-methyl-2-butene
CAS No:57253-30-2
MF:C5H9Br
MW:149.028960943222
CID:1602611
PubChem ID:521026
Update Time:2025-04-21

(2e)-1-bromo-2-methyl-2-butene Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-Bromo-2-methyl-2-butene
    • 2,3-dimethyladipic acid
    • 2,3-dimethyl-adipic acid
    • (E)-1-bromo-2-methyl-but-2-ene
    • Hexanedioic acid, 2,3-dimethyl-
    • trans-1-bromo-2-methyl-2-butene
    • AGN-PC-00K2EY
    • 2,3-Dimethyl-adipinsaeure
    • (E)-2-methyl-2-buten-1-yl bromide
    • 2,3-dimethylallyl bromide
    • CTK1E5432
    • (E)-2-methyl-2-butenyl bromide
    • tiglyl bromide
    • 1-BROMO-2-METHYL-BUT-2-ENE
    • 1-bromo-2-methyl-2-butene
    • 57253-30-2
    • 2-methylbut-2-enyl bromide
    • DB-311921
    • (2e)-1-bromo-2-methyl-2-butene
    • Inchi: 1S/C5H9Br/c1-3-5(2)4-6/h3H,4H2,1-2H3
    • InChI Key: WZEXBDRUCFODAA-UHFFFAOYSA-N
    • SMILES: BrCC(C)=CC

Computed Properties

  • Exact Mass: 147.98877
  • Monoisotopic Mass: 147.98876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 55
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.2500
  • Melting Point: -106.7°C (estimate)
  • Boiling Point: 114.3°C (estimate)
  • Refractive Index: 1.4785
  • PSA: 0
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